3-Chloro-4-(4-chlorophenoxy)aniline

Catalog No.
S1895258
CAS No.
24900-79-6
M.F
C12H9Cl2NO
M. Wt
254.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-(4-chlorophenoxy)aniline

CAS Number

24900-79-6

Product Name

3-Chloro-4-(4-chlorophenoxy)aniline

IUPAC Name

3-chloro-4-(4-chlorophenoxy)aniline

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

InChI

InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2

InChI Key

OQOCWFFSZSSEDS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl

The exact mass of the compound 3-Chloro-4-(4-chlorophenoxy)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-4-(4-chlorophenoxy)aniline (CAS 24900-79-6) is a halogenated diaryl ether and primary amine widely procured as a critical building block for anthelmintic active pharmaceutical ingredients (APIs), specifically Rafoxanide, and novel antimalarial hybrid drugs[1]. Characterized by a dual-chlorine substitution pattern (3-chloro and 4'-chloro), this intermediate exhibits high lipophilicity (LogP ~3.82) and significant electron-withdrawing properties[2]. These structural features are essential for downstream coupling reactions—such as condensation with 3,5-diiodosalicyloyl chloride—and dictate the membrane-penetrating efficacy and biological half-life of the resulting APIs [1]. Procurement of this specific compound ensures the strict steric and electronic fidelity required for target binding in parasitic cuticles and cancer cell models.

Substituting 3-chloro-4-(4-chlorophenoxy)aniline with unhalogenated analogs, such as 4-phenoxyaniline, fundamentally compromises both the synthesis process and the pharmacological viability of the final product [1]. The absence of the two chlorine atoms drastically reduces the intermediate's lipophilicity (from a LogP of ~3.82 down to ~2.36), which directly causes downstream salicylanilide APIs to fail in penetrating parasitic membranes or reaching intracellular antimalarial targets. Furthermore, the specific 3-chloro and 4'-chloro groups provide critical steric hindrance and electron-withdrawing effects that stabilize the resulting amide bonds against enzymatic hydrolysis in vivo [1]. Consequently, using generic phenoxyanilines or monochlorinated variants leads to APIs with poor pharmacokinetic profiles, negligible target binding, and high susceptibility to metabolic degradation, rendering them unsuitable for therapeutic applications.

High-Yield One-Pot Condensation in Rafoxanide API Manufacturing

In the industrial synthesis of the anthelmintic and antineoplastic agent Rafoxanide, the precise electronic properties of 3-chloro-4-(4-chlorophenoxy)aniline enable highly efficient coupling. When reacted with 3,5-diiodosalicyloyl chloride (generated in situ with PCl3) using xylene as a solvent, this specific intermediate achieves an 82% condensation yield [1]. In contrast, using standard toluene-based biphasic conditions drops the yield to 52% [1]. The specific nucleophilicity of the amine, modulated by the 3-chloro group, is optimized for this one-pot reaction, bypassing intermediate purification steps and significantly improving the atom economy of the overall 74% yield three-step synthesis pathway [1].

Evidence DimensionOne-pot condensation yield of Rafoxanide API
Target Compound Data82% yield (in xylene with in situ PCl3)
Comparator Or Baseline52% yield (in toluene)
Quantified Difference30% absolute increase in API yield
ConditionsReaction of 3-chloro-4-(4-chlorophenoxy)aniline with 3,5-diiodosalicylic acid/PCl3

Maximizing condensation yield directly reduces the cost of goods sold (COGS) for veterinary and oncology API manufacturers by eliminating intermediate purification bottlenecks.

Resistance-Breaking Efficacy in Antimalarial Hybrid Drug Design

3-Chloro-4-(4-chlorophenoxy)aniline serves as the critical resistance-breaking moiety when covalently linked to artesunate to form the hybrid drug ATSA. In vitro assays demonstrate that the ATSA hybrid achieves an IC50 of 1.45 ng/mL against the W2 strain of Plasmodium falciparum, while maintaining an exceptionally high Selective Index (SI) of 2180.91 against the 3D7 strain [1]. Furthermore, the hybrid exhibits an ED50 of 4.211 mg/kg body weight against the P. berghei ANKA line in vivo, successfully suppressing multidrug-resistant (lumefantrine and piperaquine-resistant) parasite lines where standard therapies fail [1]. The specific diaryl ether structure of the aniline is responsible for the high intestinal absorption (>95%) and the ability to bypass parasitic efflux pumps [1].

Evidence DimensionIn vitro IC50 and Selective Index against P. falciparum
Target Compound DataATSA Hybrid: IC50 = 1.45 ng/mL (W2 strain); Selective Index = 2180.91
Comparator Or BaselineStandard Artesunate (ATS): IC50 = 0.60 ng/mL, but lacks the specific resistance-breaking profile of the hybrid in LuR/PQR strains
Quantified DifferenceMaintains nanomolar potency while enabling >40% in vivo suppression of multi-drug resistant strains
ConditionsIn vitro P. falciparum (W2) and in vivo P. berghei ANKA/LuR/PQR mouse models

Procuring this specific aniline allows drug developers to synthesize hybrid molecules capable of overcoming established lumefantrine and piperaquine resistance in malaria.

Lipophilicity-Driven Chromatographic Processability

The dual-chlorine substitution of 3-chloro-4-(4-chlorophenoxy)aniline imparts a high lipophilicity (LogP of 3.82), which is significantly higher than unhalogenated analogs like 4-phenoxyaniline (LogP ~2.36) [REFS-1, REFS-2]. This defined lipophilicity translates to robust and predictable retention in reverse-phase (RP) HPLC. Analytical methods utilizing simple mobile phases (acetonitrile, water, and phosphoric or formic acid) on standard C18 or Newcrom R1 columns achieve baseline separation of this intermediate from its synthetic precursors and byproducts [1]. The strong retention profile ensures that preparative isolation of impurities and pharmacokinetic tracking during scale-up can be executed efficiently without requiring complex ion-pairing reagents [1].

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound DataLogP = 3.82
Comparator Or Baseline4-Phenoxyaniline (LogP = ~2.36)
Quantified Difference1.46 log unit increase in lipophilicity
ConditionsStandard partition coefficient modeling and RP-HPLC retention behavior

The predictable, high-retention chromatographic profile simplifies QA/QC workflows and preparative isolation during industrial scale-up.

Veterinary API Manufacturing (Rafoxanide Synthesis)

Directly utilizing the 82% one-pot condensation yield, this compound is the optimal precursor for synthesizing Rafoxanide, a critical halogenated salicylanilide used to treat liver fluke infections in cattle and sheep[1].

Development of Resistance-Breaking Antimalarial Hybrids

Leveraging its high lipophilicity and specific steric profile, the compound is covalently linked with artesunate to produce ATSA hybrids, which are actively researched for overcoming lumefantrine and piperaquine-resistant Plasmodium strains [2].

Oncology Drug Repurposing Programs

As the core structural determinant of Rafoxanide's target binding, this intermediate is essential for synthesizing novel diaryl ether derivatives aimed at inducing endoplasmic reticulum stress and apoptosis in gastric, colorectal, and skin cancer models [3].

Agrochemical Pre-emergent Herbicide Development

The compound's high LogP and stable ether linkage make it a valuable building block for synthesizing lipophilic, soil-stable pre-emergent herbicides and insecticides that require prolonged environmental persistence.

XLogP3

4.2

Other CAS

24900-79-6

Wikipedia

3-Chloro-4-(4-chlorophenoxy)aniline

Dates

Last modified: 08-16-2023

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